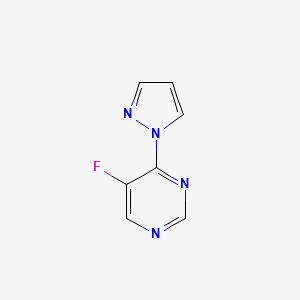

5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom at the 5-position and a pyrazole ring at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-fluoropyrimidine with 1H-pyrazole under suitable conditions. The reaction can be catalyzed by various agents, including transition metals or acids, to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while nucleophilic substitution can introduce various functional groups at the 5-position .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, a study evaluated a library of synthesized compounds derived from this scaffold, showing significant inhibition of cell viability in human breast cancer cell lines (MDA-MB-231) when tested using MTT assays . The anticancer activity is attributed to the ability of these compounds to mimic biogenic purines, making them effective candidates for drug development .

Enzymatic Inhibition

5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine has been identified as a selective inhibitor for various enzymes. Notably, its derivatives have shown efficacy against p38 MAP kinase, which is involved in inflammatory responses and cancer progression. The optimization of these compounds has led to the discovery of highly selective inhibitors with promising pharmacokinetic profiles .

Neuropharmacological Potential

The compound's derivatives have also been explored for their psychopharmacological effects. Their structural characteristics allow for modifications that enhance their interaction with neuroreceptors, potentially leading to new treatments for neurological disorders .

Synthetic Versatility

The synthesis of this compound can be achieved through various methodologies, including copper-catalyzed reactions that facilitate the formation of the pyrazolo-pyrimidine core. This synthetic flexibility allows for the incorporation of different functional groups, enhancing the biological activity and specificity of the resulting compounds .

Optical Applications

Fluorescent Properties

Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their tunable photophysical properties. These compounds have been identified as suitable candidates for applications in chemosensing and studying intracellular dynamics due to their high quantum yields and photostability .

Biomarkers in Cell Studies

Moreover, the unique fluorescence characteristics enable their use as lipid droplet biomarkers in cancer research. This application facilitates the differentiation between cancerous and normal cells, showcasing the versatility of this compound beyond traditional medicinal uses .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits cell viability in cancer cell lines | Effective against MDA-MB-231 cells; potential for drug development |

| Enzymatic Inhibition | Selective inhibitors for p38 MAP kinase | Optimized derivatives show high selectivity and bioavailability |

| Neuropharmacology | Modifications enhance interaction with neuroreceptors | Potential treatments for neurological disorders |

| Optical Applications | Fluorescent probes for intracellular studies | High quantum yields; used as biomarkers in cancer research |

Wirkmechanismus

The mechanism of action of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated pyrimidines and pyrazole-substituted heterocycles, such as:

- 5-fluoro-2-(1H-pyrazol-1-yl)pyrimidine

- 4-(1H-pyrazol-1-yl)pyrimidine

- 5-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both a fluorine atom and a pyrazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its bioactivity and potential therapeutic applications .

Biologische Aktivität

5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H6FN5

Molecular Weight: 165.15 g/mol

IUPAC Name: this compound

The compound features a pyrimidine ring substituted with a fluorine atom and a pyrazole moiety, which is significant for its biological activity.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- CDK Inhibition: Studies have shown that derivatives of this compound exhibit potent inhibition against CDK2, with Ki values as low as 0.005 µM, indicating high potency .

- Antiproliferative Activity: The compound has demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, the position and nature of substituents on the pyrazole ring significantly impact its potency against CDKs.

| Compound | CDK2 Inhibition Ki (µM) | Antiproliferative GI50 (µM) |

|---|---|---|

| This compound | 0.005 | 0.127 - 0.560 |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | 0.007 - 0.090 | Not specified |

Case Study 1: Cancer Cell Lines

In a study evaluating the antiproliferative effects of pyrazole derivatives, this compound was tested against multiple cancer cell lines, including ovarian cancer cells. The compound was found to induce apoptosis and cell cycle arrest at the S and G2/M phases .

Case Study 2: Selectivity Profile

The selectivity of the compound for CDK2 over other kinases was assessed, revealing that modifications to the pyrazole ring can enhance selectivity and potency against specific CDKs . This selectivity is crucial for minimizing side effects in therapeutic applications.

Eigenschaften

IUPAC Name |

5-fluoro-4-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPUMMKVNSCTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.